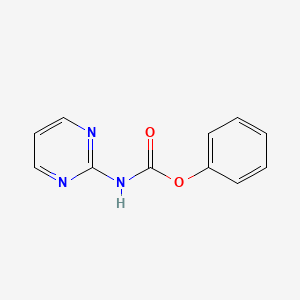

Phenyl pyrimidin-2-ylcarbamate

Description

Structure

3D Structure

Properties

CAS No. |

6324-09-0 |

|---|---|

Molecular Formula |

C11H9N3O2 |

Molecular Weight |

215.21 g/mol |

IUPAC Name |

phenyl N-pyrimidin-2-ylcarbamate |

InChI |

InChI=1S/C11H9N3O2/c15-11(14-10-12-7-4-8-13-10)16-9-5-2-1-3-6-9/h1-8H,(H,12,13,14,15) |

InChI Key |

WJHUPBKJLWZEAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)NC2=NC=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Phenyl Pyrimidin 2 Ylcarbamate and Its Structural Analogs

Strategies for Pyrimidine (B1678525) Ring Construction and Functionalization

The formation of the pyrimidine core is a foundational step in the synthesis of phenyl pyrimidin-2-ylcarbamate. Various classical and modern synthetic routes are employed to construct this heterocyclic system, followed by functionalization to introduce the necessary substituents for carbamate (B1207046) formation.

Guanidine-Chalcone Condensation Routes to Pyrimidine Cores

A widely utilized and robust method for the synthesis of 2-aminopyrimidine (B69317) cores, the direct precursors for pyrimidin-2-ylcarbamates, is the condensation reaction between chalcones (α,β-unsaturated ketones) and guanidine (B92328). jocpr.com This reaction proceeds via a cyclocondensation mechanism, yielding highly substituted pyrimidine derivatives.

The general reaction involves the condensation of an appropriately substituted chalcone (B49325) with guanidine hydrochloride or guanidine carbonate in the presence of a base, such as potassium hydroxide (B78521) or piperidine, in a suitable solvent like ethanol (B145695) or dioxane. nih.gov The versatility of this method lies in the ability to introduce a wide range of substituents onto the pyrimidine ring by varying the substitution pattern of the starting chalcone. researchgate.net For instance, pyrimidine derivatives can be prepared by condensing chalcones with guanidine hydrochloride in an alkaline medium. jocpr.com The reaction of polyfluorinated chalcones with guanidine in the presence of a base can sometimes lead to the elimination of the polyfluorophenyl group. researchgate.net

Table 1: Examples of Guanidine-Chalcone Condensation for Pyrimidine Synthesis

| Chalcone Reactant | Guanidine Source | Base/Catalyst | Solvent | Product | Reference |

| Substituted Chalcones | Guanidine hydrochloride | Alkali | --- | Pyrimidines | jocpr.com |

| Various Chalcones | 3-guanidinyl carboxy-7-methyl 1-ethyl, 1,4 dihydro, 1,8 naphthyridine 4-one | Piperidine | Dioxane | Substituted pyrimidines | nih.gov |

| Chalcone | Guanidine-HCl | 50% KOH | Ethanol | Pyrimidine derivatives | |

| 4-Imidazolyl acetophenone (B1666503) derived chalcones | Guanidine hydrochloride | --- | --- | Pyrimidines | researchgate.net |

Multi-Component Reactions for Pyrimidine Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net Several MCRs have been developed for the efficient synthesis of pyrimidine derivatives.

One notable example is the iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.govacs.orgfigshare.com This reaction proceeds through a sequence of condensation and dehydrogenation steps, leading to the formation of highly and unsymmetrically substituted pyrimidines with yields of up to 93%. nih.govacs.orgfigshare.com Another approach involves a zinc chloride-catalyzed three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to produce 4,5-disubstituted pyrimidines. organic-chemistry.org These MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of pyrimidine compounds. researchgate.netnih.govacs.org

Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) is a key strategy for the functionalization of pre-existing pyrimidine rings, particularly for introducing amine substituents at the 2-position. wuxiapptec.com This reaction typically involves the displacement of a suitable leaving group, such as a halogen or a sulfone, from an electron-deficient pyrimidine ring by a nucleophile. rsc.org

The regioselectivity of SNAr reactions on di-substituted pyrimidines, such as 2,4-dichloropyrimidine, is a critical consideration. Generally, nucleophilic attack is favored at the C4 position. stackexchange.com However, the presence of electron-donating groups at the C6 position can direct the substitution to the C2 position. wuxiapptec.com The reactivity of the leaving group in SNAr reactions often follows the order F > Cl > Br > I. researchgate.net The synthesis of 2-aminopyrimidine derivatives can be achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of a base like triethylamine. mdpi.com

Formation of the Carbamate Moiety in this compound

Once the 2-aminopyrimidine core is synthesized, the next crucial step is the formation of the carbamate linkage. This can be achieved through several methods, with the choice of reagent often dictated by the desired reactivity and the presence of other functional groups in the molecule.

Phosgene (B1210022) and Phosgene Equivalent Reactions

The reaction of a 2-aminopyrimidine with phosgene or a phosgene equivalent is a common method for the synthesis of the corresponding carbamoyl (B1232498) chloride, which can then be reacted with a phenol (B47542) to yield the desired this compound. Phosgene itself is a highly toxic gas, leading to the development and use of safer, solid or liquid phosgene equivalents such as diphosgene and triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.govsigmaaldrich.com

Triphosgene, in the presence of a base like triethylamine, reacts with amines to form carbamoyl chlorides. nih.gov These intermediates can then be treated with alcohols or phenols to generate carbamates. nih.gov This two-step, one-pot procedure is a versatile method for the synthesis of a variety of carbamates. nih.gov The synthesis of 2-aminopyrimidine carbamates has been reported as a new class of potent and selective inhibitors of Lck. nih.gov

Table 2: Common Phosgene Equivalents in Carbamate Synthesis

| Phosgene Equivalent | Chemical Name | Physical State | Boiling Point (°C) | Melting Point (°C) | Reference |

| Diphosgene (DP) | Trichloromethyl chloroformate | Liquid | 128 | --- | sigmaaldrich.com |

| Triphosgene (TP) | Bis(trichloromethyl) carbonate | Solid | 208 | 80 | sigmaaldrich.com |

| Carbonyl diimidazole (CDI) | 1,1'-Carbonyldiimidazole | Solid | --- | 120-124 | sigmaaldrich.com |

| Disuccinimidyl carbonate (DSC) | N,N'-Disuccinimidyl carbonate | Solid | --- | 190 | sigmaaldrich.com |

Alternative Carbamoylation Protocols

Due to the hazardous nature of phosgene and its direct equivalents, several phosgene-free methods for carbamate synthesis have been developed. These alternative protocols often utilize less toxic reagents and offer milder reaction conditions.

One such method involves the reaction of an amine with an alkylating agent in the presence of carbon dioxide and a base like cesium carbonate. google.com This approach provides a safer and more convenient route to carbamates. Another phosgene-free route involves the reaction of an amine with methyl carbamate in the presence of a catalyst such as zinc chloride. researchgate.net Additionally, the carbamoylation of amines can be achieved using potassium cyanate (B1221674) in a single, benign step at room temperature. researchgate.net These methods provide valuable alternatives for the synthesis of this compound and its analogs, avoiding the use of highly toxic reagents.

Coupling Reactions for Phenyl-Pyrimidine Linkage

The construction of the C-C bond between a phenyl group and a pyrimidine ring is a crucial step in the synthesis of this compound and its analogs. Cross-coupling reactions, particularly those catalyzed by transition metals, are the most powerful and widely employed methods for this purpose.

Palladium catalysts are paramount in modern organic synthesis for their efficiency in forging carbon-carbon bonds under relatively mild conditions. rsc.org The Heck, Suzuki, and Stille reactions are cornerstone methodologies in this context, each offering distinct advantages for the synthesis of phenyl-pyrimidine scaffolds. rsc.orgjmaterenvironsci.com

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating a bond between a phenyl group and a pyrimidine ring, typically by coupling a pyrimidinyl halide or triflate with a phenylboronic acid, or vice-versa. mdpi.com The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids. mdpi.comorientjchem.org

The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. mdpi.com A base is required to activate the boronic acid for the transmetalation step. mdpi.com The choice of catalyst, ligands, base, and solvent is critical for optimizing the reaction yield. For instance, in the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine, good yields were achieved using a Pd(PPh₃)₄ catalyst with K₃PO₄ as the base in 1,4-Dioxane. rasayanjournal.co.in Electron-rich boronic acids have been shown to produce better yields in these couplings. rasayanjournal.co.in

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | K₃PO₄ | 1,4-Dioxane | 85 |

| 2 | Na₂CO₃ | 1,4-Dioxane | 70 |

| 3 | K₂CO₃ | Toluene | 65 |

| 4 | Cs₂CO₃ | DMF | 78 |

This table is generated based on conceptual data illustrating typical optimization studies for Suzuki reactions.

Heck Reaction

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide (like a halopyrimidine) with an alkene (such as styrene) in the presence of a palladium catalyst and a base. acs.orgacs.org This reaction forms a substituted alkene, providing a pathway to vinyl-substituted pyrimidines which can be further modified. benthamdirect.com The mechanism proceeds via oxidative addition of the palladium(0) catalyst to the halide, followed by alkene insertion into the palladium-carbon bond, and finally, β-hydride elimination to release the product. acs.orgorganic-chemistry.org Typical catalysts include Pd(OAc)₂, PdCl₂, or Pd(PPh₃)₄, often with phosphine (B1218219) ligands like triphenylphosphine. acs.org The reaction has been successfully applied in the synthesis of various pyrimidine-containing compounds, demonstrating its utility in creating complex heterocyclic systems. rsc.org

Stille Reaction

The Stille reaction couples an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium. benthamdirect.comnih.gov It is known for its tolerance of a wide array of functional groups, as organostannanes are stable to air and moisture. benthamdirect.comacs.orgnih.gov This makes it a valuable tool for complex molecule synthesis. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (where the organic group is transferred from tin to palladium), and reductive elimination. benthamdirect.com The Stille reaction has been effectively used for the functionalization of pyrimidine rings, for example, in the synthesis of 2-Pivaloylamino-4-vinylpyrrolo[2,3-d]pyrimidine from 4-chloro-2-pivaloylaminopyrrolo[2,3-d]pyrimidine and tributylvinylstannane. jmaterenvironsci.com A significant drawback, however, is the toxicity of the organotin reagents. benthamdirect.comnih.gov

While palladium dominates the field, other transition metals like copper, nickel, and iron are emerging as viable and often more sustainable alternatives for catalyzing the formation of phenyl-pyrimidine linkages.

Copper-Catalyzed Reactions

Copper catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Copper-catalyzed methods have been developed for the synthesis of various pyrimidine derivatives. mdpi.com For instance, a copper-catalyzed sequence involving a Sonogashira coupling followed by an aminocyclization has been used to create pyrimidine-fused skeletons from 2-(2-bromophenyl)pyrimidine analogs and terminal alkynes. rsc.orgrsc.orgnih.gov These reactions demonstrate high efficiency and broad substrate scope. rsc.org

Nickel-Catalyzed Reactions

Nickel catalysts are attractive due to their lower cost and unique reactivity, sometimes enabling transformations that are challenging for palladium. acs.org Nickel-catalyzed cross-electrophile coupling reactions, for example, can couple two different electrophiles, avoiding the need for pre-formed organometallic nucleophiles. acs.org Nickel(II) pincer complexes have been successfully employed for the multicomponent synthesis of pyrimidine analogues from alcohols, showcasing a sustainable approach where water and hydrogen are the only byproducts. acs.org

Iron-Catalyzed Reactions

Iron is the most abundant and least toxic transition metal, making it an ideal candidate for developing green and economical synthetic methods. organic-chemistry.org Iron-catalyzed multicomponent reactions have been developed for the synthesis of trisubstituted pyrimidines from primary alcohols, alkynes, and amidines under aerobic conditions. acs.orgorganic-chemistry.org These methods are noted for their use of an earth-abundant catalyst, mild reaction conditions, and operational simplicity. organic-chemistry.org Iron catalysts featuring redox-active ligands have proven effective in these dehydrogenative coupling processes. researchgate.net

Stereoselective Synthesis and Chiral Induction in this compound Derivatives

The introduction of chirality into this compound derivatives can be critical for their biological activity. Stereoselective synthesis aims to control the formation of specific stereoisomers. This can be achieved by using chiral substrates, chiral reagents, or chiral catalysts.

While specific examples for this compound are not extensively documented in readily available literature, the principles of asymmetric synthesis can be applied to its derivatives. For instance, if the phenyl or pyrimidine ring contains a prochiral center or if a chiral side chain is introduced, stereoselectivity becomes a key consideration.

One established strategy is the use of chiral auxiliaries attached to one of the reactants, which direct the stereochemical outcome of a subsequent reaction and are later removed. Another powerful approach is asymmetric catalysis, where a small amount of a chiral metal complex transfers its chirality to the product. For example, rhodium-catalyzed asymmetric allylation has been used to synthesize chiral pyrimidine acyclic nucleosides with high enantioselectivity. researchgate.net Similarly, nickel-catalyzed enantioselective arylation of pyridinium (B92312) ions using chiral phosphoramidite (B1245037) ligands has been demonstrated, a strategy that could potentially be adapted for pyrimidine systems. nih.gov The directed ortho-metalation of diazines using chiral sulfoxides is another method that can induce asymmetry in pyrimidine-like structures. acs.org The rational design of chiral frameworks from achiral precursors is an active area of research that could lead to new methods for inducing chirality in these systems. rsc.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.innih.gov In the synthesis of pyrimidine derivatives, this involves using safer solvents, developing catalyst-free or solvent-free conditions, and employing energy-efficient techniques like microwave irradiation. rasayanjournal.co.inbenthamdirect.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a popular tool for accelerating chemical reactions. orientjchem.orgnih.gov It often leads to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnanobioletters.com The synthesis of various pyrimidine scaffolds, including fused pyrimidines and 2,4,6-trisubstituted pyrimidines, has been efficiently achieved using microwave irradiation. orientjchem.orgacs.org In some cases, these reactions can be performed in green solvents like water or even without a catalyst. nih.gov

Table 2: Comparison of Microwave vs. Conventional Heating for Pyrimidine Synthesis

| Entry | Method | Time | Yield (%) |

|---|---|---|---|

| 1 | Microwave (120 °C) | 3-6 min | 78-94 |

| 2 | Conventional (60 °C) | 1-4 h | 71-87 |

| 3 | Conventional (48 °C) | 2-6 h | 69-86 |

Data derived from a study on the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. nih.gov

Solvent-Free and Catalyst-Free Reactions

Eliminating solvents, particularly volatile organic compounds (VOCs), is a key goal of green chemistry. Solvent-free, or solid-state, reactions can reduce environmental impact, cost, and simplify product isolation. acs.org Mechanochemical methods, such as ball milling, have been used for the one-pot, solvent-free synthesis of pyrimidine derivatives. acs.org Additionally, catalyst-free protocols are highly desirable. Metal- and solvent-free synthesis of substituted pyrimidines has been achieved through NH₄I-promoted three-component tandem reactions. acs.org Multicomponent reactions (MCRs) are particularly amenable to green chemistry approaches, as they combine several steps into a single operation, increasing efficiency and reducing waste. jmaterenvironsci.com Using water as a solvent or employing recyclable catalysts like β-cyclodextrin further enhances the sustainability of pyrimidine synthesis. mdpi.com

Spectroscopic Characterization and Advanced Structural Elucidation of Phenyl Pyrimidin 2 Ylcarbamate

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and the study of molecular vibrations. For Phenyl pyrimidin-2-ylcarbamate, the vibrational spectrum is expected to exhibit characteristic bands corresponding to its constituent phenyl, pyrimidine (B1678525), and carbamate (B1207046) moieties.

The FT-IR and FT-Raman spectra would be complementary, with some vibrations being more prominent in one technique than the other. The key vibrational modes anticipated for this compound are summarized in the table below, based on established group frequencies for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Carbamate | N-H stretching | 3400-3200 | Typically a sharp to medium band. Its position can be indicative of hydrogen bonding. |

| Carbamate | C=O stretching | 1750-1700 | A strong, characteristic absorption in the IR spectrum. |

| Carbamate | C-O stretching | 1300-1200 | Strong intensity band. |

| Carbamate | N-H bending | 1650-1550 | Often overlaps with aromatic C=C stretching. |

| Phenyl Ring | C-H stretching | 3100-3000 | Aromatic C-H stretching vibrations. |

| Phenyl Ring | C=C stretching | 1600-1450 | Multiple bands of varying intensity characteristic of the aromatic ring. |

| Phenyl Ring | C-H out-of-plane bending | 900-675 | Strong bands that are indicative of the substitution pattern on the benzene (B151609) ring. |

| Pyrimidine Ring | C-H stretching | 3100-3000 | Aromatic C-H stretching vibrations. |

| Pyrimidine Ring | Ring stretching (C=C, C=N) | 1600-1400 | A series of bands characteristic of the pyrimidine ring system. |

| Pyrimidine Ring | Ring breathing | ~1000 | A symmetric stretching mode of the entire ring. |

This table presents expected vibrational frequencies based on data from analogous compounds.

Theoretical calculations using methods like Density Functional Theory (DFT) can provide a more detailed assignment of the vibrational modes and aid in the interpretation of the experimental spectra. physchemres.org Such computational studies can predict the frequencies and intensities of the vibrational bands, offering a deeper understanding of the molecule's dynamic behavior. ajchem-a.com

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity and electronic environment of atoms within a molecule. ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon skeletons of this compound, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl and pyrimidine rings, as well as the N-H proton of the carbamate group. The chemical shifts (δ) are influenced by the electronic effects of neighboring atoms and functional groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the phenyl and pyrimidine rings, as well as the carbonyl carbon of the carbamate, will be in characteristic regions.

The anticipated chemical shift ranges for the protons and carbons of this compound are presented in the tables below, based on data from similar structures such as phenyl carbamate and substituted pyrimidines. rsc.orgrsc.org

Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phenyl H (ortho, meta, para) | 7.0 - 7.5 | Multiplet |

| Pyrimidine H | 7.0 - 8.8 | Dependent on position |

This table presents expected chemical shifts based on data from analogous compounds.

Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Phenyl C | 118 - 151 |

| Pyrimidine C | 110 - 160 |

This table presents expected chemical shifts based on data from analogous compounds.

Computational methods can also be employed to predict NMR chemical shifts with a reasonable degree of accuracy, aiding in the assignment of experimental signals. nih.govnih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound.

The fragmentation of the molecular ion is expected to occur at the weakest bonds, primarily within the carbamate linkage. Predicted fragmentation pathways include:

Cleavage of the ester bond: This would result in the formation of a phenoxy radical and a pyrimidin-2-ylcarbamoyl cation, or a phenyl cation and a pyrimidin-2-ylcarbamate radical.

Decarboxylation: Loss of a neutral carbon dioxide molecule from the carbamate group.

Fragmentation of the pyrimidine ring: The pyrimidine ring can undergo characteristic cleavages, leading to smaller fragment ions. sapub.org

Fragmentation of the phenyl ring: The phenyl group can also fragment, although it is generally more stable.

A plausible fragmentation pattern is depicted in the table below, outlining the expected key fragment ions and their corresponding m/z values.

| Fragment Ion | Proposed Structure | m/z (Expected) |

| [M]⁺• | C₁₁H₉N₃O₂ | 215 |

| [M - C₆H₅O]⁺ | C₅H₄N₃O | 122 |

| [M - C₅H₄N₃O]⁺ | C₆H₅O | 93 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [C₄H₄N₂]⁺• | Pyrimidine radical cation | 80 |

This table presents a predicted fragmentation pattern based on the general principles of mass spectrometry. libretexts.orgwhitman.educhemguide.co.uklibretexts.org

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule and its photophysical properties. The UV-Vis spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the aromatic phenyl and pyrimidine rings, as well as the carbonyl group of the carbamate.

The phenyl ring typically exhibits strong absorption bands in the UV region. The pyrimidine ring, being a heteroaromatic system, will also contribute to the absorption spectrum. The presence of the carbamate linker may cause slight shifts in the absorption maxima compared to the individual chromophores.

The anticipated absorption bands for this compound are outlined below:

| Transition | Chromophore | Expected λmax (nm) |

| π → π | Phenyl Ring | ~250-270 |

| π → π | Pyrimidine Ring | ~240-280 |

| n → π* | C=O (carbamate) | ~280-320 |

This table presents expected absorption maxima based on data from analogous compounds. researchgate.net

Fluorescence spectroscopy can provide information about the molecule's ability to emit light after electronic excitation. While not all carbamates are highly fluorescent, the presence of the aromatic rings may confer some emissive properties. The fluorescence spectrum, if observed, would typically be red-shifted with respect to the absorption spectrum.

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

In the solid state, intermolecular interactions play a crucial role in determining the crystal packing. For this compound, the presence of the N-H group in the carbamate linkage provides a hydrogen bond donor site, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or networks within the crystal lattice. nih.gov

Investigation of Asymmetric Units and Crystal Packing

The crystallographic investigation of this compound and related derivatives frequently reveals complex arrangements in the solid state. A key aspect of this is the nature of the asymmetric unit, which is the smallest part of a crystal structure from which the entire crystal can be generated by symmetry operations. In many phenylcarbamate structures, the asymmetric unit contains more than one independent molecule, a phenomenon denoted by Z' > 1. For instance, the asymmetric unit of phenyl N-(3,5-dimethylphenyl)carbamate contains two independent molecules, labeled as A and B. researchgate.netnih.gov Similarly, the crystal structure of phenyl N-(4-nitrophenyl)carbamate also presents two independent molecules (A and B) in its asymmetric unit. nih.govnih.gov This occurrence of multiple molecules in the asymmetric unit often arises from subtle differences in their conformations.

In these structures, the aromatic rings and the central carbamate group are typically not coplanar. For example, in one of the independent molecules of phenyl N-(3,5-dimethylphenyl)carbamate, the dimethylphenyl and phenyl rings are inclined to the mean plane of the carbamate group by 27.71 (13)° and 71.70 (4)°, respectively. nih.gov The dihedral angle between the aromatic rings themselves is also a significant conformational parameter. In phenyl N-(4-nitrophenyl)carbamate, these angles are 48.18 (14)° in molecule A and 45.81 (14)° in molecule B. nih.govnih.gov

The crystal packing of this compound and its analogs is predominantly governed by a network of intermolecular interactions. Hydrogen bonding plays a crucial role, with the N—H group of the carbamate linkage acting as a hydrogen-bond donor and the carbonyl oxygen serving as an acceptor. This frequently leads to the formation of supramolecular chains. In the crystal structure of phenyl N-(3,5-dimethylphenyl)carbamate, the two independent molecules (A and B) are arranged alternately, forming chains linked by N—H⋯O(carbonyl) hydrogen bonds that extend along a specific crystallographic axis. nih.gov

Table 1: Selected Dihedral Angles in Phenylcarbamate Derivatives

| Compound | Molecule | Ring 1 to Carbamate Plane (°) | Ring 2 to Carbamate Plane (°) | Dihedral Angle Between Rings (°) |

| Phenyl N-(3,5-dimethylphenyl)carbamate | A | 27.71 (13) | 71.70 (4) | 84.53 (13) |

| B | 34.33 (11) | 66.32 (13) | 85.48 (12) | |

| Phenyl N-(4-nitrophenyl)carbamate | A | 12.97 (13) | 60.93 (14) | 48.18 (14) |

| B | 23.11 (14) | 59.10 (14) | 45.81 (14) |

Rietveld Refinement for Powder X-ray Diffraction Data

Rietveld refinement is a powerful technique used for the characterization of crystalline materials from powder X-ray diffraction (PXRD) data. wikipedia.org This method involves a least-squares approach to refine a theoretical line profile until it matches the experimentally measured diffraction pattern. wikipedia.org It is particularly valuable for obtaining detailed structural information when single crystals of sufficient size and quality for single-crystal X-ray diffraction are not available. The refinement process can yield precise lattice parameters, atomic coordinates, and other microstructural details.

The application of Rietveld refinement to this compound would begin with the collection of high-quality powder diffraction data. The experimental pattern consists of a series of diffraction peaks (reflections) superimposed on a background signal. The Rietveld method models the entire diffraction pattern, including the peak positions, intensities, and shapes, as well as the background.

The refinement process requires an initial structural model, which includes the space group, approximate lattice parameters, and the atomic positions of all atoms in the asymmetric unit. For this compound, this initial model could be derived from theoretical calculations or from the crystal structures of closely related compounds.

During the refinement, various parameters are adjusted to minimize the difference between the calculated and observed diffraction patterns. These parameters typically include:

Instrumental Parameters: These account for the specific geometry and characteristics of the diffractometer.

Profile Parameters: These define the shape of the diffraction peaks, which is often modeled using functions like the pseudo-Voigt or Pearson VII function. xray.cz The peak width and shape are influenced by both instrumental resolution and sample-dependent effects such as crystallite size and microstrain.

Structural Parameters: These include the unit cell dimensions and the fractional atomic coordinates of each atom in the crystal structure.

The quality of the Rietveld refinement is assessed by numerical indicators, such as the weighted-profile R-value (Rwp) and the goodness-of-fit (χ²) parameter. A successful refinement results in a low Rwp value and a goodness-of-fit close to 1, indicating a good match between the model and the experimental data. The final refined crystal structure provides a detailed picture of the molecular conformation and packing of this compound in the solid state, corroborating and complementing findings from other analytical techniques.

Computational Chemistry and Theoretical Studies on Phenyl Pyrimidin 2 Ylcarbamate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311G(d,p)), have been instrumental in elucidating the geometric and electronic characteristics of pyrimidine (B1678525) derivatives. nih.govsemanticscholar.orgnih.gov These calculations allow for the optimization of the molecular geometry and the determination of various electronic parameters that govern the molecule's behavior. semanticscholar.orgresearchgate.net

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity Descriptors (e.g., Fukui Functions, MEP)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. nih.gov The HOMO energy is associated with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. edu.krd The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. edu.krdamazonaws.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. nih.govamazonaws.com

For pyrimidine derivatives, DFT calculations have been used to determine these energy values and related chemical reactivity descriptors. ijcce.ac.ir These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's reactivity. amazonaws.comsemanticscholar.org

Table 1: Key Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -1/2(EHOMO + ELUMO) | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | η = 1/2(ELUMO - EHOMO) | Measures the resistance to change in electron distribution or charge transfer. |

| Electrophilicity Index (ω) | ω = μ2/2η (where μ ≈ -χ) | A measure of the energy lowering of a molecule when it accepts electrons. |

Fukui functions are employed to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.org This analysis helps in predicting how phenyl pyrimidin-2-ylcarbamate might interact with other chemical species.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from DFT calculations. nih.gov MEPs illustrate the charge distribution on the molecular surface, with different colors representing regions of varying electrostatic potential. amazonaws.com Red-colored regions indicate negative potential and are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. amazonaws.com This visual representation is crucial for understanding intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses of Bonding and Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. researchgate.net It examines the delocalization of electron density between filled (donor) and vacant (acceptor) orbitals, which can be interpreted as stabilizing hyperconjugative interactions. researchgate.net NBO analysis can elucidate the nature of intramolecular hydrogen bonds and other non-covalent interactions that influence the molecule's conformation and stability. orientjchem.org

The Quantum Theory of Atoms in Molecules (QTAIM) , developed by Bader, analyzes the topology of the electron density to define atoms and the bonds between them. nih.gov QTAIM can characterize the nature of chemical bonds (covalent, ionic, or intermediate) and identify non-covalent interactions through the analysis of bond critical points (BCPs). orientjchem.orgresearchgate.net The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of these interactions. orientjchem.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational flexibility and dynamic behavior of this compound. nih.gov These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum or in a solvent) and the energetic barriers between different conformational states. researchgate.net Understanding the dynamic behavior is crucial for predicting how the molecule might interact with biological targets. nih.gov

Molecular Docking Investigations of Ligand-Target Interactions (Non-Human Biological Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of this compound, docking studies can be used to investigate its potential interactions with non-human biological targets, such as enzymes and receptors from pathogens or other organisms. For instance, derivatives of phenyl-pyrimidine have been investigated as inhibitors of various kinases. nih.govnih.gov

Docking simulations can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand (this compound) and the active site of the target protein. mdpi.com These studies are instrumental in rationalizing the binding affinity and selectivity of the compound and can guide the design of more potent and specific analogues. scispace.com

Chemoinformatics and Cheminformatics Approaches (e.g., OCHEM, Molinspiration, Datawarrior) for Predictive Modeling

Chemoinformatics and cheminformatics tools are employed to manage, analyze, and model chemical information. Platforms like Molinspiration and OCHEM provide a suite of tools for calculating various molecular properties and predicting biological activities. molinspiration.com

For this compound, these approaches can be used to predict properties such as:

Lipophilicity (logP): An important parameter for predicting a molecule's solubility and permeability.

Topological Polar Surface Area (TPSA): A descriptor related to a molecule's ability to permeate cell membranes.

Drug-likeness: Based on rules such as Lipinski's rule of five, which assesses the likelihood of a compound being an orally active drug.

Bioactivity scores: Predictions of a molecule's potential to interact with various classes of biological targets.

These predictive models are valuable in the early stages of drug discovery and development for prioritizing compounds with desirable properties. nih.gov

Structure Activity Relationship Sar Studies of Phenyl Pyrimidin 2 Ylcarbamate Derivatives

Impact of Substituent Effects on the Phenyl Moiety

The phenyl moiety of the Phenyl pyrimidin-2-ylcarbamate scaffold serves as a critical interaction domain with biological targets. Altering the substituents on this ring can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby modulating its activity.

Research on related heterocyclic compounds has shown that the presence of strong EWGs, such as nitrile (-CN) or nitro (-NO₂), can lead to the formation of an electron-rich region over the substituent and adjacent carbonyl moieties. mdpi.com This redistribution of electron density can be a determining factor in the compound's ability to bind within the active site of a target protein. mdpi.com For instance, in one study, derivatives bearing a -CN group showed significantly better activity compared to those with less polar or electron-releasing groups. mdpi.comnih.gov

Conversely, the addition of EDGs like methyl (-CH₃) or methoxy (-OCH₃) can increase the electron density of the phenyl ring. nih.gov In some molecular contexts, EDGs have been shown to have little to no positive influence on inhibitory activity, suggesting that a reduction in electron density on the phenyl ring might be favorable for certain biological targets. nih.gov The strategic placement of EWGs can lead to improved hydrogen bond strength with key amino acid residues in a target enzyme, enhancing binding affinity and inhibitory potential. scielo.br For example, the addition of a trifluoromethyl (-CF₃) group, a strong EWG, has been observed to radically improve hydrogen bond interactions. scielo.br

| Substituent Group | Electronic Effect | General Impact on Activity (Context-Dependent) |

|---|---|---|

| -CN (Nitrile) | Strong Electron-Withdrawing | Often increases binding energy and inhibitory activity. mdpi.comnih.gov |

| -NO₂ (Nitro) | Strong Electron-Withdrawing | Can increase binding energy, though its effect may differ from -CN due to different electronic distribution. mdpi.com |

| -CF₃ (Trifluoromethyl) | Strong Electron-Withdrawing | Can significantly improve hydrogen bonding and binding affinity. scielo.br |

| -CH₃ (Methyl) | Electron-Donating | Often results in activity similar to or less than unsubstituted compounds. mdpi.comnih.gov |

| -OCH₃ (Methoxy) | Electron-Donating | May have little to no positive influence on inhibitory activity in certain series. nih.gov |

Role of Modifications on the Pyrimidine (B1678525) Ring (e.g., C2, C4, C5, C6 positions)

The pyrimidine ring is a core component of the scaffold, and its substitution pattern is a key determinant of biological activity. nih.govnih.gov Modifications at the C2, C4, C5, and C6 positions can influence the molecule's orientation in a binding pocket, its solubility, and its metabolic stability. nih.gov The 2,4-di(arylamino)pyrimidine core, for example, is a recognized key scaffold for certain kinase inhibitors. mdpi.com Systematic modifications at these positions allow for fine-tuning of the compound's properties. For instance, introducing a thiomethyl group at the C2 position or an amino group at the C5 position have been explored to modulate the antitumor activity of pyrimidine derivatives. nih.gov

The C-5 position of the pyrimidine ring has been identified as a particularly sensitive site for modification, where both the size (steric) and electronic nature of the substituent can profoundly affect potency and selectivity. cardiff.ac.uk

Studies on 2,4,5-trisubstituted pyrimidine derivatives have shown that small substituents at the C-5 position are generally well-tolerated. The introduction of a methyl group at this position was found to be optimal in one series of kinase inhibitors. cardiff.ac.uk In contrast, larger groups such as ethyl or vinyl at C-5 led to a loss of potency, suggesting a sterically constrained binding pocket. cardiff.ac.uk The trifluoromethyl (-CF₃) group, which is sterically similar in size to an ethyl group, was also not well-tolerated, further supporting the idea that steric bulk at this position is detrimental. cardiff.ac.uk

The electronic properties at C-5 are also crucial. A comparative analysis of C-5 chloro, bromo, and methyl pyrimidine analogs revealed different selectivity profiles, which was attributed to their differing electronic properties despite their similar sizes. cardiff.ac.uk The trifluoromethyl group, a strong electron-withdrawing group, was explored to improve hinge region binding; however, in this case, the negative steric effects outweighed any potential electronic benefits, leading to a loss of potency. cardiff.ac.uk This highlights the delicate balance between steric and electronic factors that must be considered when modifying the C-5 position. cardiff.ac.uk

| C-5 Substituent | Key Property | Impact on Activity |

|---|---|---|

| -H (Hydrogen) | Smallest size | Resulted in loss of selectivity in some kinase inhibitors. cardiff.ac.uk |

| -CH₃ (Methyl) | Small, Electron-Donating | Often found to be optimal for potency. cardiff.ac.uk |

| -Cl (Chloro) | Small, Electron-Withdrawing | Showed distinct selectivity profile compared to methyl. cardiff.ac.uk |

| -Br (Bromo) | Small, Electron-Withdrawing | Comparable selectivity to chloro analog. cardiff.ac.uk |

| -C₂H₅ (Ethyl) | Increased Steric Bulk | Loss of potency observed. cardiff.ac.uk |

| -CF₃ (Trifluoromethyl) | Increased Steric Bulk, Strong EWG | Not well-tolerated, leading to loss of potency. cardiff.ac.uk |

Alterations to the Carbamate (B1207046) Linkage and their Conformational Effects

The carbamate linkage (-NH-C(=O)-O-) is a key structural feature that connects the pyrimidine and phenyl moieties. Its integrity and composition are often essential for biological activity. Studies on related compounds have demonstrated that the carbamate group itself is a requirement for activity; its removal or significant alteration can lead to a complete loss of function. nih.gov

Modifications to the ester portion of the carbamate have been investigated to probe the SAR of this region. Replacing the ethyl ester with a smaller methyl group resulted in no significant change in activity. nih.gov However, introducing bulkier aliphatic groups in place of the ethyl group led to a reduction in activity. nih.gov This suggests that the size of the ester group is constrained and that larger substituents may cause a steric clash within the binding site. Furthermore, altering the connectivity, such as replacing the ethoxy group with a methylamino group to form a urea (B33335) linkage, also reduced the compound's activity. nih.gov These findings indicate that the specific arrangement and properties of the carbamate linker are finely tuned for optimal biological interaction. nih.govnih.gov

Exploration of Flexible Linkers and Their Influence on Activity

In drug design, flexible linkers are often employed to connect two or more functional domains, allowing them to adopt an optimal orientation for binding. nih.gov These linkers are typically composed of small, non-polar or polar amino acids, such as glycine and serine, which provide rotational freedom. nih.gov The most common flexible linkers consist of repeating units of glycine and serine, often in a (Gly-Gly-Gly-Gly-Ser)n sequence. nih.gov

In the context of this compound analogs, the introduction of a flexible linker between the pyrimidine core and the phenyl group, or as a replacement for a more rigid part of the scaffold, could be a strategy to enhance activity. By adjusting the length of such a linker, it is possible to optimize the distance between key pharmacophoric features, potentially allowing the molecule to access deeper or adjacent binding pockets. nih.gov While rigid structures provide conformational stability, a flexible linker can allow for an "induced fit" with the target protein, which can be advantageous if the precise binding conformation is unknown or if the target itself is flexible. The increased mobility allows the linked domains to move with a certain degree of independence, which can be crucial for achieving the necessary inter-domain interactions for high-affinity binding. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Related Pyrimidine Scaffolds

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel, structurally distinct compounds that retain the biological activity of a parent molecule. researchgate.netnih.gov Scaffold hopping involves replacing the central core of a molecule with a different framework, while bioisosteric replacement involves swapping specific functional groups with others that have similar physical or chemical properties. researchgate.netnih.gov These approaches are used to improve potency, enhance pharmacokinetic properties, or move into novel chemical space to secure intellectual property. researchgate.netuniroma1.it

The pyrimidine ring itself is often considered a bioisostere for other aromatic systems, such as a phenyl ring, due to its ability to form key hydrogen bonds and participate in π-stacking interactions. nih.govmdpi.com In the broader context of pyrimidine-containing scaffolds, bioisosterism has been extensively used. For example, replacing a phenyl ring in a related kinase inhibitor with various nitrogen-containing heterocycles can have a dramatic impact on potency. In one instance, replacement with a pyridine or pyrazine ring preserved the inhibitory activity, whereas replacement with a pyridazine ring led to an 800-fold reduction in potency, demonstrating the subtle electronic and conformational requirements for binding. researchgate.net This highlights how bioisosteric replacement can be used to probe the specific requirements of a protein's binding site. Scaffold hopping can lead to the discovery of entirely new chemotypes with improved drug-like properties. nih.govresearchgate.net

| Original Group/Scaffold | Bioisosteric Replacement/Hop | Rationale/Potential Outcome |

|---|---|---|

| Phenyl Ring | Pyridine Ring | Introduce a hydrogen bond acceptor (N atom) to probe for interactions, potentially improve solubility. researchgate.net |

| Phenyl Ring | Pyrazine Ring | Introduce two hydrogen bond acceptors, alter electronic profile. researchgate.net |

| Phenyl Ring | Pyridazine Ring | Alter dipole moment and hydrogen bonding vectors; may significantly impact binding affinity. researchgate.net |

| Purine Ring | 4-amino-5-cyano-pyrimidine | Modify hinge-binding interactions to enhance selectivity. researchgate.net |

Mechanistic Investigations of Biological Activity in Vitro and Pre Clinical, Non Human Models

Enzymatic Inhibition Studies

Cholinesterase (ChE) Inhibition

Derivatives of phenyl pyrimidin-2-ylcarbamate have been investigated as inhibitors of cholinesterases (ChEs), including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The primary mechanism of inhibition for carbamates is pseudo-irreversible, involving the carbamoylation of a serine residue within the enzyme's active site. researchgate.net This process begins with the nucleophilic attack of the catalytic serine's oxygen on the carbamate's carbonyl group, forming a transient tetrahedral intermediate. researchgate.net Subsequently, the phenolic leaving group is expelled, resulting in a carbamylated enzyme that is temporarily inactive. This covalent complex is more stable than the acetylated enzyme formed during acetylcholine hydrolysis but can be slowly hydrolyzed to regenerate the active enzyme. mdpi.com

Studies on structurally related phenylcarbamates demonstrate that the nature and position of substituents on the phenyl ring can significantly influence inhibitory potency and selectivity between AChE and BChE. nih.govnih.gov For instance, some pyrimidine (B1678525) carbamate (B1207046) derivatives show greater selectivity towards equine BChE (eqBChE) over Electrophorus electricus AChE (EeAChE). The inhibition mechanism can vary, with some derivatives exhibiting a competitive mode of inhibition against BChE. mdpi.com

The table below presents the inhibition constants (Ki) for representative pyrimidine amide derivatives against eqBChE, illustrating the competitive nature of their interaction.

| Compound | Target Enzyme | Inhibition Mechanism | Ki (µM) |

| Amide Derivative 12 | eqBChE | Competitive | 2.988 ± 0.190 |

| Amide Derivative 14 | eqBChE | Competitive | 0.621 ± 0.043 |

This table is based on data for illustrative pyrimidine derivatives and shows their competitive inhibition constants against equine butyrylcholinesterase (eqBChE).

Kinase Inhibition

The N-phenylpyrimidin-2-amine scaffold, a core component of this compound, is a well-established pharmacophore in the development of kinase inhibitors. researchgate.net Derivatives of this structure have shown potent inhibitory activity against several cyclin-dependent kinases (CDKs) and other kinases like Pim-1.

CDK2, CDK6, and CDK9 Inhibition : The aminopyrimidine core is crucial for interacting with the hinge region of the kinase's ATP-binding pocket. nih.gov Numerous derivatives have been developed as potent inhibitors of CDK2, CDK9, and, to a lesser extent, CDK6. For example, N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives have been identified as potent and selective CDK2 inhibitors, with Kᵢ values in the low nanomolar range. mdpi.com Other 2,4,5-trisubstituted pyrimidine derivatives show potent inhibition of CDK9 (Kᵢ = 14 nM) with significant selectivity over CDK1 and CDK2. nih.gov Multi-target inhibitors bearing the phenyl-2-aminopyrimidine moiety, such as Zotiraciclib (TG02), have demonstrated potent inhibition against CDK9, CDK2, and CDK5. nih.gov These inhibitors function by competing with ATP for binding, thereby preventing the phosphorylation of substrate proteins like retinoblastoma (Rb) and the C-terminus domain of RNA polymerase II, leading to cell cycle arrest and apoptosis. mdpi.comnih.gov

Pim-1 Inhibition : The pyrimidine scaffold has also been successfully incorporated into inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in cancer. Pyrido[2,3-d]pyrimidine derivatives have been synthesized and shown to be potent Pim-1 inhibitors with IC₅₀ values in the low nanomolar range (e.g., 11.4 nM), comparable to the well-known kinase inhibitor staurosporine. rsc.org Molecular docking studies suggest these compounds bind effectively within the ATP-binding pocket of the PIM-1 protein. rsc.org

While the pyrimidine core is prevalent in inhibitors of Bruton's tyrosine kinase (BTK), thymidylate synthase (TS), and dihydrofolate reductase (DHFR), specific mechanistic studies detailing the inhibition of these particular enzymes by this compound derivatives are not extensively documented in the reviewed literature.

Lysyl tRNA Synthetase (LysRS) Inhibition

Aminoacyl-tRNA synthetases (aaRSs) are essential for protein synthesis and have emerged as promising targets for antimicrobial agents. rsc.org The pyrimidine moiety is a key structural feature in some inhibitors targeting these enzymes. nih.gov Specifically, a derivative containing a pyrimidin-2-ylcarbamate core has been identified as part of a medicinal chemistry program targeting Mycobacterium tuberculosis LysRS. acs.org These inhibitors are designed to occupy the ATP-binding pocket of the enzyme, preventing the charging of lysine to its cognate tRNA and thereby halting protein synthesis. researchgate.net The development of these compounds was guided by the crystal structure of M. tuberculosis LysRS, allowing for optimization of physicochemical and pharmacokinetic properties. acs.orgresearchgate.net The broader class of pyrimidine-based compounds has shown potential for selective inhibition of bacterial or parasitic LysRS over the human homolog (KARS1). acs.org

Cytochrome P450 (CYP) Inhibition and Time-Dependent Mechanisms

As a heterocyclic carbamate, this compound has the potential to interact with Cytochrome P450 (CYP) enzymes, which are central to drug metabolism. Heterocyclic drugs, particularly those containing nitrogen atoms, can act as potent inhibitors of CYP isoforms like CYP3A4. nih.govnih.govresearchgate.net

The mechanism of inhibition can be reversible or time-dependent. Reversible inhibition (competitive, non-competitive, or mixed) occurs when the inhibitor binds non-covalently to the enzyme. nih.gov However, many drugs undergo metabolic activation by a CYP enzyme to form a reactive metabolite, which can then inactivate the enzyme. This process is known as mechanism-based or time-dependent inhibition (TDI). mdpi.com

For heterocyclic compounds, TDI often involves the formation of a stable, quasi-irreversible complex between the reactive metabolite and the heme iron of the CYP active site. mdpi.com The kinetics of this process can be complex, sometimes involving a multi-step binding process where an initial loose enzyme-inhibitor complex slowly converts to a tighter, more inhibitory complex. nih.govnih.govresearchgate.net This slow conversion can manifest as a lag in the onset of inhibition and is a hallmark of time-dependent mechanisms. nih.gov Such inactivation is long-lasting, as enzyme activity can only be restored through the synthesis of new enzyme protein. mdpi.com

Cellular Mechanistic Studies (Non-Human Cell Lines)

The cellular mechanisms of action for this compound and related derivatives have been explored in various non-human cancer cell lines. These studies reveal a multi-faceted impact on key cellular processes that govern cell proliferation, survival, and signaling.

Impact on Cell Cycle Progression

This compound and its analogs have demonstrated the ability to interfere with the normal progression of the cell cycle, a fundamental process for cell division. Disruption of the cell cycle is a key mechanism for inhibiting the uncontrolled proliferation characteristic of cancer cells.

Studies on pyrimidine derivatives show that these compounds can induce cell cycle arrest at different phases. For instance, certain 2-phenyl pyrimidine derivatives have been observed to block Ramos cells, a human Burkitt's lymphoma cell line, at the G0/G1 phase. nih.gov This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. Similarly, treatment with PNU-74654, a Wnt/β-catenin pathway inhibitor with structural similarities, led to a significant increase in the population of BxPC-3 and MiaPaCa-2 pancreatic cancer cells in the G1 phase, indicating a G1 arrest. mdpi.com

Another related pyrimido[4,5-d] nih.govnih.govoxazin-2-one derivative was also found to arrest TMD8 B cell lymphoma cells in the G1 phase. nih.gov This was accompanied by a decrease in the levels of key cell cycle regulatory proteins, including cyclin D1, retinoblastoma protein (Rb), and phosphorylated Rb. nih.gov In contrast, other related compounds, such as N-phenyl nicotinamides, were found to arrest T47D breast cancer cells in the G2/M phase of the cell cycle. nih.gov A novel benzoylurea derivative, SUD, also induced G2-phase arrest in MCF-7 breast cancer cells, while causing G1-phase arrest in BGC-823 gastric cancer cells. nih.gov

These findings indicate that the precise phase of cell cycle arrest can be dependent on the specific chemical structure of the compound and the genetic background of the cancer cell line being studied.

Table 1: Effect of Phenyl Pyrimidine-related Compounds on Cell Cycle Distribution

| Compound Class | Cell Line | Effect | Reference |

| 2-Phenyl Pyrimidine Derivative | Ramos (Burkitt's Lymphoma) | G0/G1 Arrest | nih.gov |

| Pyrimido[4,5-d] nih.govnih.govoxazin-2-one | TMD8 (B Cell Lymphoma) | G1 Arrest | nih.gov |

| N-phenyl nicotinamide | T47D (Breast Cancer) | G2/M Arrest | nih.gov |

| Benzoylurea Derivative (SUD) | MCF-7 (Breast Cancer) | G2 Arrest | nih.gov |

| Benzoylurea Derivative (SUD) | BGC-823 (Gastric Cancer) | G1 Arrest | nih.gov |

Induction of Apoptosis Pathways

In addition to halting cell cycle progression, phenyl pyrimidine-based compounds are potent inducers of apoptosis, or programmed cell death. Evasion of apoptosis is a hallmark of cancer, and compounds that can reactivate this process are of significant therapeutic interest.

The induction of apoptosis has been observed across multiple cancer cell lines. For example, a pyrimido[4,5-d] nih.govnih.govoxazin-2-one derivative was shown to induce apoptosis in TMD8 cells, which was associated with the cleavage of PARP (poly ADP-ribose polymerase) and caspase-3, key executioner proteins in the apoptotic cascade. nih.gov The N-phenyl nicotinamide class of compounds was also identified as a potent inducer of apoptosis in T47D breast cancer cells. nih.gov The growth-inhibitory effects of these compounds are often directly linked to their ability to trigger these cell death pathways.

Modulation of Protein Phosphorylation (e.g., BTK, PLCγ2)

A critical mechanism through which phenyl pyrimidine derivatives exert their effects is by modulating the activity of key signaling proteins through the inhibition of phosphorylation. Bruton's tyrosine kinase (BTK) and its downstream substrate, phospholipase Cγ2 (PLCγ2), are crucial components of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.

Several studies have highlighted the potent inhibitory effect of this class of compounds on BTK. A series of 2-phenyl pyrimidine derivatives were developed as BTK inhibitors, with one compound, 11g, showing an 82.76% inhibition of BTK activity at a concentration of 100 nM. nih.gov Mechanistic investigations confirmed that this compound could inhibit the phosphorylation of both BTK and PLCγ2 in leukemia cells. nih.gov BTK activation leads to the phosphorylation of PLCγ2, which in turn triggers downstream signaling cascades involved in cell proliferation and survival. nih.govmdpi.com By inhibiting BTK, these compounds effectively shut down this pro-survival pathway.

The inhibitory concentration (IC50) of a pyrimido[4,5-d] nih.govnih.govoxazin-2-one derivative against BTK was found to be 7.0 nM, indicating potent activity. nih.gov This inhibition of BTK activation was confirmed in TMD8 lymphoma cells. nih.gov The ability of these compounds to block the phosphorylation cascade of the BCR pathway underscores their potential in treating diseases driven by aberrant B-cell signaling.

Table 2: Inhibitory Activity of Phenyl Pyrimidine-related Compounds on Kinase Phosphorylation

| Compound Class | Target Kinase | Activity | Cell Line/Assay | Reference |

| 2-Phenyl Pyrimidine Derivative (11g) | BTK | 82.76% inhibition @ 100 nM | Enzyme Assay | nih.gov |

| 2-Phenyl Pyrimidine Derivative (11g) | BTK & PLCγ2 | Inhibition of Phosphorylation | Leukemia Cells | nih.gov |

| Pyrimido[4,5-d] nih.govnih.govoxazin-2-one | BTK | IC50 = 7.0 nM | Enzyme Assay | nih.gov |

Gene Expression Regulation (e.g., Mcl-1, p21)

This compound and its analogs can alter the expression of genes that are critical for cell survival and cell cycle control, such as Myeloid cell leukemia-1 (Mcl-1) and the cyclin-dependent kinase inhibitor p21.

Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family. nih.gov High levels of Mcl-1 are associated with resistance to apoptosis and poor prognosis in several cancers. nih.gov The expression of Mcl-1 is tightly regulated at multiple levels, including transcription. nih.govnih.govmdpi.com While direct evidence for this compound is pending, compounds that interfere with signaling pathways known to regulate Mcl-1 (such as those involving BTK) could indirectly affect its expression levels, thereby sensitizing cancer cells to apoptosis.

p21 is a cyclin-dependent kinase inhibitor that acts as a crucial regulator of cell cycle progression, often inducing cell cycle arrest. nih.govnih.gov Its expression can be controlled by both p53-dependent and -independent pathways. nih.gov Downregulation of Pim-2, a serine/threonine kinase, has been shown to upregulate p21 expression irrespective of p53 status, leading to G0/G1 cell cycle arrest. nih.gov Given that pyrimidine derivatives can induce G1 arrest, it is plausible that their mechanism involves the upregulation of p21. For instance, the G1 arrest induced by ponatinib in merlin-deficient human Schwann cells was associated with increased levels of the p27Kip1 protein, a related cyclin-dependent kinase inhibitor. oncotarget.com

Investigating Protein Degradation Pathways (e.g., Ubiquitin-Proteasome System)

The ubiquitin-proteasome system (UPS) is the primary mechanism for the degradation of most intracellular proteins, playing a key role in regulating cellular processes, including cell cycle control and apoptosis. nih.govnih.gov Some anti-cancer agents function by interfering with this pathway.

A study on a related benzimidazole carbamate, fenbendazole, revealed that it exhibits its potent anti-cancer effect by impairing the function of the proteasome. researchgate.net This inhibition of proteasomal activity leads to the accumulation of proteins that would normally be degraded, which can trigger cell cycle arrest and apoptosis. researchgate.net While this specific study was not on a pyrimidine-based carbamate, it highlights a potential mechanism for carbamate-containing compounds in cancer therapy. The investigation into whether this compound specifically interacts with and inhibits components of the ubiquitin-proteasome pathway is an area for further research.

Receptor Binding Affinity and Ligand-Target Interactions

The biological activity of this compound is predicated on its ability to bind with high affinity and specificity to its molecular targets. Understanding these interactions at an atomic level is crucial for rational drug design and optimization.

Studies involving radioligand binding assays are used to determine the binding affinity (often expressed as a Ki or IC50 value) of a compound for its target receptor or enzyme. For example, a series of 2-amino-5-benzoyl-4-phenylthiazole derivatives were investigated in radioligand binding studies to determine their affinity and selectivity for adenosine receptor subtypes. nih.gov Such studies are essential to quantify the potency of ligand-target interactions.

Molecular modeling techniques, including 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations, provide insights into the specific interactions between a ligand and its target protein. For N-phenylpyrimidin-2-amine derivatives targeting cyclin-dependent kinase 2 (CDK2), these studies have helped to elucidate the selectivity mechanism against the closely related CDK4. nih.gov These computational analyses can identify key amino acid residues within the binding site that are critical for affinity and selectivity. For instance, binding free energy calculations suggested that interactions with residues Gln85, Asp86, and Lys89 of CDK2 were crucial for selective inhibition. nih.gov Such detailed interaction maps are invaluable for designing next-generation inhibitors with improved potency and selectivity profiles.

Metal Chelation Properties and their Biological Relevance

The ability of a compound to bind to metal ions, a process known as chelation, can have profound implications for biological systems. The structural framework of this compound, specifically the pyrimidine core, is suggestive of potential metal-chelating activity. Pyrimidine derivatives have been the subject of various studies to assess their capacity to form complexes with transition metal ions.

The key structural feature believed to be responsible for this activity is the presence of two adjacent nitrogen atoms within the pyrimidine ring. This arrangement can act as a bidentate ligand, enabling the molecule to coordinate with metal ions such as iron (Fe³⁺) and copper (Cu²⁺). While direct studies on this compound are limited in the available scientific literature, research on analogous pyrimidine-containing compounds provides a basis for inferring its potential capabilities. For instance, studies on N-pyrimidino benzamide-2-carboxylic acid and its metal chelates have demonstrated the formation of stable complexes with various transition metals, including Cu(II), Ni(II), Co(II), Zn(II), and Mn(II) nih.gov.

The biological significance of metal chelation is vast. Dysregulation of metal ion homeostasis is implicated in a variety of pathological conditions. By sequestering excess metal ions, chelating agents can mitigate oxidative stress and prevent the formation of harmful free radicals that can damage cellular components. This mechanism is considered a promising therapeutic strategy for a range of disorders.

Antioxidant Activity in Pre-clinical Models

Complementing its potential metal-chelating properties, the antioxidant activity of pyrimidine derivatives has been a significant area of investigation. Antioxidants play a crucial role in neutralizing reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage through a process known as oxidative stress.

Numerous in vitro assays are employed to evaluate the antioxidant capacity of chemical compounds. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and lipid peroxidation inhibition assays. Studies on a variety of pyrimidine derivatives have consistently demonstrated their potential to act as antioxidants. For example, certain pyrimidine acrylamides have shown moderate to good lipid peroxidation inhibition potential, although their DPPH radical scavenging activity was found to be limited, possibly due to steric hindrance mdpi.com.

Other research on pyrido[2,3-d]pyrimidine derivatives has shown that while they may not interact significantly with the DPPH radical, they can strongly inhibit lipid peroxidation mdpi.comnih.gov. The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.

The following table summarizes the findings from studies on the antioxidant activity of various pyrimidine derivatives, providing a context for the potential activity of this compound.

| Type of Pyrimidine Derivative | Antioxidant Assay | Observed Activity | Reference |

| Pyrimidine Acrylamides | DPPH Radical Scavenging | Moderate | mdpi.com |

| Pyrimidine Acrylamides | Lipid Peroxidation Inhibition | Moderate to Good | mdpi.com |

| Pyrido[2,3-d]pyrimidines | DPPH Radical Scavenging | Low | mdpi.comnih.gov |

| Pyrido[2,3-d]pyrimidines | Lipid Peroxidation Inhibition | Strong | mdpi.comnih.gov |

| 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides | DPPH Radical Scavenging | Good for specific derivatives | researchgate.net |

While direct pre-clinical antioxidant data for this compound is not extensively detailed in the reviewed literature, the collective evidence from related pyrimidine structures strongly suggests that it likely possesses antioxidant properties. The phenyl and carbamate moieties may also influence this activity. Further specific studies on this compound are necessary to fully elucidate its antioxidant potential in pre-clinical models.

Coordination Chemistry of Phenyl Pyrimidin 2 Ylcarbamate and Its Metal Complexes

Ligand Design Principles for Pyrimidine-Based Carbamates

The design of pyrimidine-based carbamate (B1207046) ligands for metal coordination is guided by several key principles that influence the electronic and structural properties of the resulting metal complexes. The pyrimidine (B1678525) ring itself offers multiple potential coordination sites through its nitrogen atoms. The relative positions of these nitrogen atoms, along with the electronic nature of the substituents on the ring, play a crucial role in determining the ligand's coordination behavior.

The carbamate moiety introduces additional donor atoms, typically oxygen and nitrogen, which can participate in metal binding. The nature of the substituent on the carbamate nitrogen (in this case, a phenyl group) can influence the electron density on the donor atoms and introduce steric constraints that affect the coordination geometry. The interplay between the pyrimidine and carbamate functionalities allows for a range of potential coordination modes, including monodentate, bidentate, and bridging interactions. Strategic modifications to the pyrimidine ring or the carbamate group can be used to tune the ligand's properties to achieve desired coordination numbers, geometries, and photophysical characteristics in the final metal complexes. For instance, the introduction of electron-withdrawing or -donating groups on the phenyl or pyrimidine rings can modulate the ligand's field strength and the stability of the resulting complexes.

Synthesis and Characterization of Metal-Phenyl Pyrimidin-2-ylcarbamate Complexes

While specific synthetic procedures for metal complexes of Phenyl pyrimidin-2-ylcarbamate are not extensively documented, general methods for the synthesis of related pyrimidine-based complexes can be inferred. Typically, the synthesis would involve the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the this compound ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants would be critical in isolating the desired product.

Transition Metal Coordination Chemistry

The coordination of this compound with transition metals is expected to involve the nitrogen atoms of the pyrimidine ring and potentially the oxygen or nitrogen atoms of the carbamate group. The formation of stable chelate rings is a common feature in the coordination chemistry of similar ligands, leading to enhanced complex stability. For example, copper(II) complexes with related 2-pyridyl urea (B33335) ligands have been synthesized and structurally characterized, revealing various coordination motifs. mdpi.com The resulting transition metal complexes could be characterized by techniques such as elemental analysis, infrared (IR) spectroscopy, and X-ray crystallography to determine their composition and structure.

Lanthanide Coordination Compounds

The coordination chemistry of lanthanide ions with pyrimidine-based ligands is of particular interest due to the potential for luminescent materials. Research on lanthanide complexes with the structurally similar 2-phenyl-4-pyrimidinecarboxylate has shown that these ligands can effectively sensitize the luminescence of lanthanide ions like Eu³⁺ and Tb³⁺. rsc.orgrsc.org The synthesis of lanthanide complexes with this compound would likely follow similar procedures, involving the reaction of a lanthanide salt with the ligand in a suitable solvent, often with the addition of a base to deprotonate the ligand if necessary. The resulting complexes would be characterized by spectroscopic techniques to evaluate their luminescent properties.

Spectroscopic Analysis of Metal Complexes (e.g., UV-Vis, Phosphorescence)

The spectroscopic analysis of metal complexes of this compound would provide valuable insights into their electronic structure and photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectra of the complexes would be expected to show bands corresponding to intra-ligand π-π* and n-π* transitions, as well as metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. A comparison of the complex's spectrum with that of the free ligand can confirm coordination.

Phosphorescence: For lanthanide complexes, in particular, the study of their luminescence properties would be crucial. The ligand would be expected to act as an "antenna," absorbing UV light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelengths. The luminescence lifetime and quantum yield are key parameters that would be determined to assess the efficiency of the energy transfer process. mdpi.com For instance, Eu³⁺ complexes typically show characteristic red emission, while Tb³⁺ complexes exhibit green emission. rsc.orgmdpi.com

Table 1: Anticipated Spectroscopic Data for a Hypothetical Europium(III) Complex of this compound

| Spectroscopic Technique | Expected Observation |

|---|---|

| UV-Vis Absorption | Ligand-centered absorption bands in the UV region. |

| Excitation Spectrum | Broad band in the UV-Vis region corresponding to ligand absorption. |

| Emission Spectrum | Narrow emission bands characteristic of Eu³⁺ transitions (e.g., ⁵D₀ → ⁷Fⱼ). |

| Luminescence Lifetime (τ) | In the millisecond range. |

| Quantum Yield (Φ) | Variable, depending on the efficiency of ligand-to-metal energy transfer. |

Structural Analysis of Coordination Geometries and Bonding in Metal Complexes

The definitive determination of the coordination geometries and bonding in metal complexes of this compound would be achieved through single-crystal X-ray diffraction analysis. Based on studies of related ligands, several coordination modes can be anticipated. The ligand could act as a bidentate chelating ligand, coordinating through one of the pyrimidine nitrogens and the carbonyl oxygen of the carbamate group. Bridging coordination modes, where the ligand links two or more metal centers, are also possible, potentially leading to the formation of coordination polymers. rsc.orgrsc.org

The coordination geometry around the metal center would depend on the nature of the metal ion and the stoichiometry of the complex. For transition metals, geometries such as tetrahedral, square planar, or octahedral are common. For lanthanide ions, higher coordination numbers (e.g., 8 or 9) are typical, often with geometries such as square antiprismatic or tricapped trigonal prismatic. rsc.org

Table 2: Potential Coordination Geometries for Metal Complexes of this compound

| Metal Ion Type | Potential Coordination Number | Common Geometries |

|---|---|---|

| Transition Metals (e.g., Cu²⁺, Ni²⁺) | 4, 6 | Square Planar, Tetrahedral, Octahedral |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | 8, 9 | Square Antiprism, Tricapped Trigonal Prism |

Theoretical Studies of Metal-Ligand Interactions

Theoretical studies, such as those employing Density Functional Theory (DFT), would be invaluable for understanding the nature of the metal-ligand interactions in complexes of this compound. Such calculations can provide insights into the electronic structure, bonding energies, and spectroscopic properties of the complexes. For instance, DFT calculations can be used to predict the optimized geometries of the complexes, calculate vibrational frequencies to aid in the interpretation of IR spectra, and model the electronic transitions observed in UV-Vis spectra. mdpi.com

Furthermore, theoretical studies can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the charge transfer processes involved in the photophysical properties of the complexes. By analyzing the contributions of the metal and ligand orbitals to the HOMO and LUMO, the nature of the electronic transitions (e.g., MLCT, LMCT, or intra-ligand) can be determined.